1-(4-Methylpiperazin-1-yl)-2-(4-morpholin-4-ylsulfonylphenoxy)ethanone
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Overview
Description
1-(4-Methylpiperazin-1-yl)-2-(4-morpholin-4-ylsulfonylphenoxy)ethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of piperazine and morpholine rings, which are connected through a sulfonylphenoxy linkage, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylpiperazin-1-yl)-2-(4-morpholin-4-ylsulfonylphenoxy)ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of 4-Methylpiperazine: This can be achieved through the reaction of piperazine with methyl iodide under basic conditions.
Preparation of 4-Morpholin-4-ylsulfonylphenol:
Coupling Reaction: The final step involves the coupling of 4-Methylpiperazine with 4-Morpholin-4-ylsulfonylphenol using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylpiperazin-1-yl)-2-(4-morpholin-4-ylsulfonylphenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(4-Methylpiperazin-1-yl)-2-(4-morpholin-4-ylsulfonylphenoxy)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Methylpiperazin-1-yl)-2-(4-morpholin-4-ylsulfonylphenoxy)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylpiperazin-1-yl)-2-(4-morpholin-4-ylphenoxy)ethanone: Lacks the sulfonyl group, which may affect its reactivity and applications.
1-(4-Methylpiperazin-1-yl)-2-(4-morpholin-4-ylsulfonylphenyl)ethanone: Similar structure but with different substituents on the phenyl ring.
Uniqueness
1-(4-Methylpiperazin-1-yl)-2-(4-morpholin-4-ylsulfonylphenoxy)ethanone is unique due to the presence of both piperazine and morpholine rings, along with the sulfonylphenoxy linkage
Properties
IUPAC Name |
1-(4-methylpiperazin-1-yl)-2-(4-morpholin-4-ylsulfonylphenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5S/c1-18-6-8-19(9-7-18)17(21)14-25-15-2-4-16(5-3-15)26(22,23)20-10-12-24-13-11-20/h2-5H,6-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPDUSOHVVLOFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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